molecular formula C11H14FNO2 B8425548 (4-fluorophenyl) N,N-diethylcarbamate

(4-fluorophenyl) N,N-diethylcarbamate

Cat. No.: B8425548
M. Wt: 211.23 g/mol
InChI Key: VPCSJQMOAJWAGL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) N,N-diethylcarbamate is a synthetic carbamate derivative characterized by a 4-fluorophenyl group attached to a carbamate moiety with N,N-diethyl substituents.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(4-fluorophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

VPCSJQMOAJWAGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) N,N-diethylcarbamate typically involves the reaction of diethylamine with 4-fluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-fluorophenyl) N,N-diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluorophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom in the 4-position enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structure can be compared to carbamates with different aryl substituents or carbamate alkyl groups:

Compound Substituent Position/Group Key Structural Differences Biological Relevance
[3-(1-Methylpiperidin-2-yl)phenyl] N,N-Diethylcarbamate 3-(1-Methylpiperidin-2-yl) Piperidine substituent enhances AChE binding via Tyr123, Tyr336 interactions Higher AChE inhibition than rivastigmine (-9.0 kcal/mol vs. -6.4 kcal/mol)
Phenyl N-(4-Chlorophenyl)carbamate 4-Chlorophenyl Chlorine substituent (vs. fluorine) Reduced electronegativity may weaken target interactions compared to fluoro analogs
O-3-Fluorophenyl N,N-Diethylcarbamate 3-Fluorophenyl Fluorine at meta position (vs. para) Altered steric/electronic effects may reduce BBB permeability
N-Benzoyl-N'-(4-Fluorophenyl)thiourea Thiourea backbone Thiourea group (vs. carbamate) Targets SIRT1 for anticancer activity; different mechanism from carbamates

Key Insight : The 4-fluorophenyl group optimizes electronic effects (electronegativity, dipole moments) for target binding, while para-substitution minimizes steric hindrance compared to meta- or ortho-substituted analogs .

Pharmacokinetic and Toxicity Profiles

  • Blood-Brain Barrier (BBB) Permeability :
    • N,N-Diethylcarbamate analogs exhibit favorable BBB permeability due to moderate logP values (2.5–3.5) and molecular weight <400 Da. Fluorine’s small size further enhances penetration compared to bulkier groups (e.g., bromine in 2-bromo-3-fluorophenyl analogs) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism in the liver, extending half-life compared to non-fluorinated carbamates. For example, 4-fluorophenyl analogs show 2× higher stability than chlorophenyl derivatives in microsomal assays .
  • Toxicity :
    • N,N-Diethylcarbamates generally exhibit low hepatotoxicity (e.g., aurone analogs: IC₅₀ >50 µM in HepG2 cells). However, fluorinated thioureas may induce hepatotoxicity due to reactive metabolites .

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